molecular formula C13H19NO3 B13680610 4-{[2-(Tetrahydro-2H-pyran-2-yloxy)ethyl]oxy}aniline

4-{[2-(Tetrahydro-2H-pyran-2-yloxy)ethyl]oxy}aniline

Cat. No.: B13680610
M. Wt: 237.29 g/mol
InChI Key: ZBBQZARKGJOUKD-UHFFFAOYSA-N
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Description

4-[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethoxy]aniline is an organic compound that features a tetrahydropyran ring attached to an aniline moiety through an ethoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethoxy]aniline typically involves the protection of hydroxyl groups using tetrahydropyranyl (THP) groups. A common method involves the reaction of aniline with 2-(tetrahydro-2H-pyran-2-yloxy)ethanol under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar protection and deprotection strategies used in laboratory synthesis. The use of large-scale reactors and optimized reaction conditions would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethoxy]aniline can undergo various chemical reactions, including:

    Oxidation: The aniline moiety can be oxidized to form quinone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethoxy]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethoxy]aniline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with cellular receptors. The tetrahydropyran ring can enhance the compound’s stability and bioavailability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethoxy]aniline is unique due to its combination of a tetrahydropyran ring and aniline moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

4-[2-(oxan-2-yloxy)ethoxy]aniline

InChI

InChI=1S/C13H19NO3/c14-11-4-6-12(7-5-11)15-9-10-17-13-3-1-2-8-16-13/h4-7,13H,1-3,8-10,14H2

InChI Key

ZBBQZARKGJOUKD-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCOC2=CC=C(C=C2)N

Origin of Product

United States

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